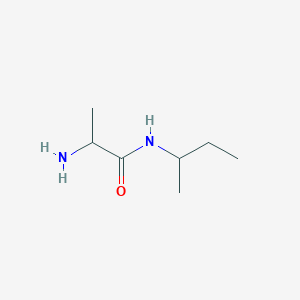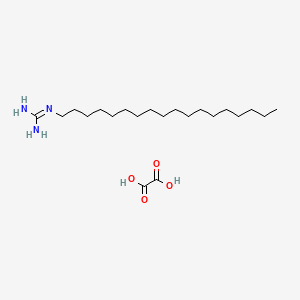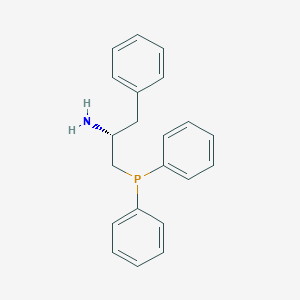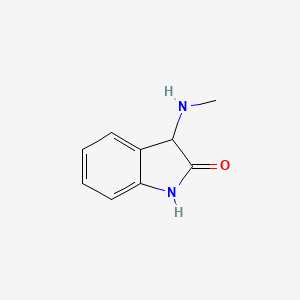
3-(Methylamino)-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
3-(Methylamino)-2,3-dihydro-1H-indol-2-one, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, the scientific research community has been interested in MXE due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and perception. By blocking this receptor, MXE can induce dissociative states, hallucinations, and altered perceptions of reality. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its euphoric effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also cause muscle rigidity, tremors, and seizures. In high doses, MXE can cause respiratory depression and even death. Long-term use of MXE has been associated with cognitive impairment and psychiatric symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has a well-defined mechanism of action and can be used to study the NMDA receptor and its role in various neurological and psychiatric disorders. However, MXE also has several limitations. It is a controlled substance and can only be used in licensed laboratories. It is also highly potent and requires careful handling to avoid accidental exposure.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of interest is its potential use in treating addiction to other drugs. MXE has been shown to reduce drug-seeking behavior in animal models and may have applications in treating addiction to opioids and other drugs. Another area of interest is its potential use in treating neurological and psychiatric disorders. MXE has been shown to have antidepressant-like effects and may have applications in treating depression and anxiety. Finally, research is needed to better understand the long-term effects of MXE use and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
MXE has been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant-like effects in animal models and has been suggested as a potential alternative to traditional antidepressants. MXE has also been studied for its potential use in treating addiction to other drugs, such as opioids and alcohol.
Eigenschaften
IUPAC Name |
3-(methylamino)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJAJRDPSLVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)indolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)
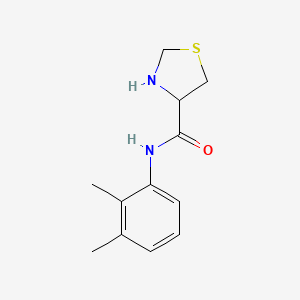



![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212489.png)
